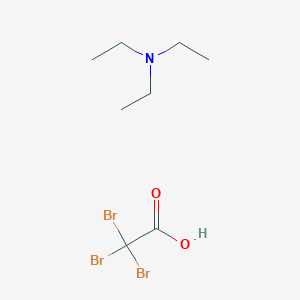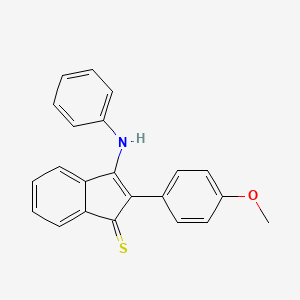
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is a complex organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- typically involves multi-step organic reactions. Common starting materials might include indene derivatives, thionating agents, and substituted anilines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-1-thione derivatives: Compounds with similar core structures but different substituents.
Phenylamino derivatives: Compounds with phenylamino groups attached to various core structures.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
50880-85-8 |
|---|---|
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-anilino-2-(4-methoxyphenyl)indene-1-thione |
InChI |
InChI=1S/C22H17NOS/c1-24-17-13-11-15(12-14-17)20-21(23-16-7-3-2-4-8-16)18-9-5-6-10-19(18)22(20)25/h2-14,23H,1H3 |
Clave InChI |
PZIWXUIWVIIBEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
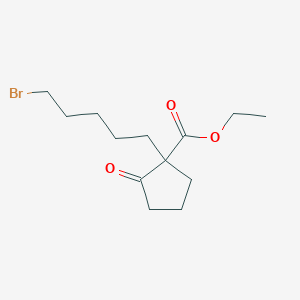

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
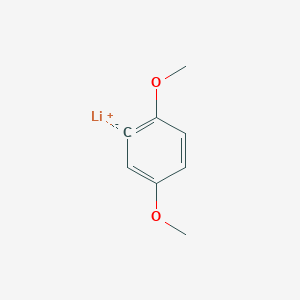
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
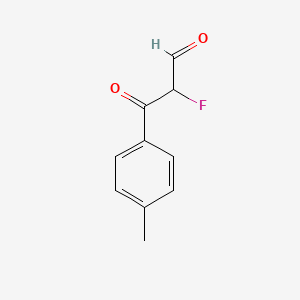
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)

